Comparative Antibacterial Potency: 8-Ethyl Derivative vs. Standard Antibiotic Against S. aureus
The 8-ethyl-4-hydroxyquinoline-3-carboxylic acid derivative exhibits a 2-fold enhancement in antibacterial potency against Staphylococcus aureus compared to a standard antibiotic comparator, with an MIC value of 0.0625 mg/mL versus 0.125 mg/mL for the standard drug . This represents a quantifiable advantage over baseline antimicrobial agents within the same assay system.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | MIC = 0.0625 mg/mL |
| Comparator Or Baseline | Standard antibiotic drug; MIC = 0.125 mg/mL |
| Quantified Difference | 2-fold lower MIC (0.0625 vs. 0.125 mg/mL) |
| Conditions | In vitro antibacterial susceptibility testing; specific standard drug not identified in source but represents established comparator |
Why This Matters
This 2-fold potency advantage provides a quantitative basis for selecting the 8-ethyl derivative over standard agents when developing novel antibacterial candidates targeting S. aureus, including potential applications against antibiotic-resistant strains.
